![molecular formula C18H28N2O4 B6502831 1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid CAS No. 1421497-76-8](/img/structure/B6502831.png)

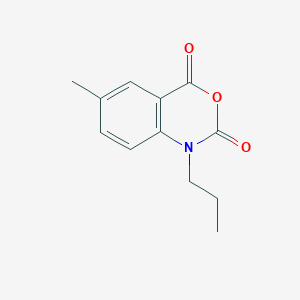

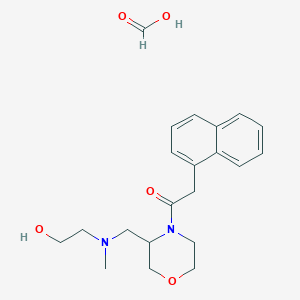

1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one

Photoinitiator in UV Curing Industry: This compound is used as a photoinitiator in the UV curing industry . Photoinitiators are substances that absorb light and produce reactive species, which initiate a polymerization process. This process is used in various applications such as coatings, printing inks, and adhesives .

Analgesic Research: Research has shown that this compound has potential in analgesic research . Analgesics are medicines that are used to relieve pain. The compound has shown to elicit its analgesic effect via an active metabolite .

Formic Acid

Carbon Capture and Utilization (CCU) Product: Formic acid is gaining interest as a carbon capture and utilization (CCU) product . It is produced electrochemically from CO2, water, and renewable energy .

Energy Vector: Formic acid can be used as an energy vector . An energy vector carries energy from one place to another.

Hydrogen Gas Carrier: Formic acid can be used as a hydrogen gas carrier . This is particularly useful in the field of renewable energy, where efficient storage and transportation of hydrogen are crucial .

Syngas Storage Medium: Formic acid can be used as a syngas storage medium . Syngas, or synthesis gas, is a fuel gas mixture consisting primarily of hydrogen and carbon monoxide .

Carbon Source for Bioprocesses: Formic acid can be used as a carbon source for bioprocesses . In bioprocessing, organisms are used to produce useful products, and formic acid can provide the carbon that these organisms need to grow .

Thermocatalytic Formic Acid Dehydrogenation: Formic acid has been used for in situ hydrogen supply due to its advantages of high hydrogen content, low toxicity, and easy storage and transportation . However, generating hydrogen from formic acid in a controlled manner under mild conditions is still challenging .

properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-4-phenylbutan-1-one;formic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.CH2O2/c1-18(2)13-16-14-21-12-11-19(16)17(20)10-6-9-15-7-4-3-5-8-15;2-1-3/h3-5,7-8,16H,6,9-14H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQYAJGFQDJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)CCCC2=CC=CC=C2.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((Dimethylamino)methyl)morpholino)-4-phenylbutan-1-one formate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502748.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)

![3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502757.png)

![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502767.png)

![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)

![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6502812.png)

amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)

![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)

![3-{4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6502833.png)

![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)